molecular formula C15H17N3OS2 B13363608 2-(Benzo[d]thiazol-2-ylthio)-N-(2-cyano-3-methylbutan-2-yl)acetamide

2-(Benzo[d]thiazol-2-ylthio)-N-(2-cyano-3-methylbutan-2-yl)acetamide

Cat. No.: B13363608
M. Wt: 319.4 g/mol
InChI Key: MJSWLDZXUXTKHB-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-ylthio)-N-(2-cyano-3-methylbutan-2-yl)acetamide is a complex organic compound that features a benzothiazole ring, a cyano group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]thiazol-2-ylthio)-N-(2-cyano-3-methylbutan-2-yl)acetamide typically involves the reaction of benzothiazole derivatives with appropriate acetamide precursors. One common method includes the use of benzothiazole-2-thiol, which reacts with 2-cyano-3-methylbutan-2-ylamine under controlled conditions to form the desired product. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common to achieve high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]thiazol-2-ylthio)-N-(2-cyano-3-methylbutan-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

2-(Benzo[d]thiazol-2-ylthio)-N-(2-cyano-3-methylbutan-2-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzo[d]thiazol-2-ylthio)-N-(2-cyano-3-methylbutan-2-yl)acetamide involves its interaction with specific molecular targets. For instance, as a PTP1B inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby modulating insulin and leptin signaling pathways. This inhibition can lead to improved insulin sensitivity and glucose homeostasis, making it a promising candidate for antidiabetic therapy .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole-2-acetonitrile: Shares the benzothiazole core but lacks the acetamide and cyano groups.

    2-(Benzo[d]thiazol-2-yl)phenol: Contains a benzothiazole ring but differs in the functional groups attached.

    Benzo[d]imidazo[2,1-b]thiazole derivatives: Similar heterocyclic structure but with different substituents and biological activities.

Uniqueness

2-(Benzo[d]thiazol-2-ylthio)-N-(2-cyano-3-methylbutan-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C15H17N3OS2

Molecular Weight

319.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-cyano-3-methylbutan-2-yl)acetamide

InChI

InChI=1S/C15H17N3OS2/c1-10(2)15(3,9-16)18-13(19)8-20-14-17-11-6-4-5-7-12(11)21-14/h4-7,10H,8H2,1-3H3,(H,18,19)

InChI Key

MJSWLDZXUXTKHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CSC1=NC2=CC=CC=C2S1

Origin of Product

United States

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